3-(4-methoxyphenyl)-2-methyl-7-nitroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-2-METHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a nitro group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-2-METHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinazolinone core. The introduction of the nitro group is achieved through nitration using a mixture of concentrated sulfuric acid and nitric acid. The final step involves the methylation of the quinazolinone core using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-2-METHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with varying oxidation states.
Reduction: Amino-substituted quinazolinone derivatives.
Substitution: Quinazolinone derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-2-METHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s nitro group may undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds such as 4-methoxyphenylacetic acid and 4-methoxyphenylacrylate share structural similarities with 3-(4-METHOXYPHENYL)-2-METHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE.
Quinazolinone derivatives: Other quinazolinone compounds, such as 2-methylquinazolin-4-one and 7-nitroquinazolin-4-one, exhibit similar core structures.
Uniqueness
The uniqueness of 3-(4-METHOXYPHENYL)-2-METHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, methyl, and nitro groups on the quinazolinone core enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13N3O4 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-7-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O4/c1-10-17-15-9-12(19(21)22)5-8-14(15)16(20)18(10)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3 |
InChI Key |
HCWLHEQICYCIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.